molecular formula C19H25NO2 B8709968 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- CAS No. 88124-95-2

1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-

Cat. No.: B8709968
CAS No.: 88124-95-2
M. Wt: 299.4 g/mol
InChI Key: XOINLYWSOHEMFG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is a compound belonging to the class of phthalimides, which are known for their diverse biological activities and applications in various fields Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- typically involves the reaction of phthalic anhydride with 10-undecenylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product. The crude product is then purified through recrystallization or column chromatography to obtain pure 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-.

Industrial Production Methods: Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- follows similar synthetic routes but on a larger scale. Continuous processes involving the use of reactors with controlled temperature and pressure conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imide group to an amine.

    Substitution: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- can participate in nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: N-substituted phthalimides.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- has found applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals due to its versatile chemical properties

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, facilitating its interaction with intracellular targets. It can inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    Phthalimide: The parent compound with a simpler structure.

    N-Substituted Phthalimides: Compounds with various alkyl or aryl groups attached to the nitrogen atom of the phthalimide ring.

    Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.

Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is unique due to the presence of the undecenyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

88124-95-2

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

2-undec-10-enylisoindole-1,3-dione

InChI

InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h2,10-11,13-14H,1,3-9,12,15H2

InChI Key

XOINLYWSOHEMFG-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10-undecene-1-ol (5.00 g, 29.36 mmol, 1 equiv), triphenylphosphine (7.70 g, 29.36 mmol, 1 equiv) and phthalimide (4.32 g, 29.36 mmol, 1 equiv) in dry tetrahydrofuran (THF, 30 mL) was stirred vigorously under argon. Diethyl azodicarboxylate (DEAD, 5.11 g, 29.36 mmol, 1 equiv) was diluted with THF (12 mL) and added dropwise by syringe. After the addition, the reaction was stirred at room temperature for 4 hours. The solvent was evaporated under vacuum and ether (30 mL) was added to precipitate the triphenylphosphine oxide and hydrazine dicarboxylate which were removed by filtration. The precipitate was rinsed with ether (2×30 mL) and the combined filtrates were evaporated to afford a yellow solid. The yellow solid was triturated with warm hexanes (3×50 mL) and filtered. The combined hexanes were evaporated to give 1-phthalimidylundec-10-ene as a yellow wax.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
5.11 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 10-undecen-1-ol (4.23 g, 24.8 mmol), phthalimide (3.65 g, 24.8 mmol) and triphenylphosphine (6.51 g, 24.8 mmol) in anhydrous tetrahydrofuran (30 ml), a solution of DEAD (3.9 ml, 24.8 mmol) in anhydrous tetrahydrofuran (10 ml) was slowly added while keeping the temperature below 8-10° C. After 2 hours further DEAD (1.0 ml, 6.37 mmol) and triphenylphosphine (1.3 g, 4.96 mmol) were added and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the residue was triturated with diethyl ether (50 ml). The solid was removed by filtration and washed with diethyl ether (2×50 ml). The combined filtrates were concentrated and the residue was triturated with hexane (50 ml) at 40° C. The resulting solid was removed by filtration and washed with hexane (2×50 ml). The combined filtrates were concentrated and the residue was purified by column chromatography eluting with 10:2 hexane:ethyl acetate mixture. The product was obtained as a low-melting white solid (4.9 g, 66% yield). M.p. 25-30° C.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
DEAD
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Yield
66%

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